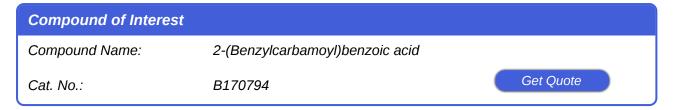


Spectroscopic and Synthetic Profile of 2-(Benzylcarbamoyl)benzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for **2-(Benzylcarbamoyl)benzoic acid**. The information is presented to support research and development activities where this compound is of interest. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Spectroscopic Data

The characterization of **2-(Benzylcarbamoyl)benzoic acid** is defined by its unique spectroscopic fingerprint. The following tables summarize the key data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is a crucial tool for identifying the functional groups present in a molecule. The spectrum of **2-(Benzylcarbamoyl)benzoic acid** reveals characteristic absorption bands for the carboxylic acid and amide functionalities.



Wavenumber (cm ⁻¹)	Assignment	Functional Group
~3400	N-H Stretch	Amide
3300-2500 (broad)	O-H Stretch	Carboxylic Acid
~1720	C=O Stretch	Carboxylic Acid
~1680	C=O Stretch (Amide I)	Amide
~1530	N-H Bend (Amide II)	Amide

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While experimental spectra for **2-(Benzylcarbamoyl)benzoic acid** are not readily available in the public domain, predicted chemical shifts and data from analogous compounds provide a reliable reference.

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	СООН
~8.5	Triplet	1H	NH
7.9 - 7.2	Multiplet	9H	Aromatic Protons
~4.5	Doublet	2H	CH ₂

¹³C NMR (Carbon NMR)



Chemical Shift (δ, ppm)	Assignment
~170	C=O (Carboxylic Acid)
~168	C=O (Amide)
140 - 125	Aromatic Carbons
~44	CH ₂

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-(Benzylcarbamoyl)benzoic acid** (molar mass: 255.27 g/mol), the expected molecular ion peak and key fragments are outlined below.

m/z	lon
255	[M]+ (Molecular Ion)
237	[M - H ₂ O] ⁺
148	[M - C7H7N]+
106	[C7H8N]+
91	[C ₇ H ₇]+ (Tropylium ion)

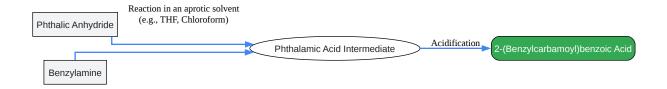
Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **2- (Benzylcarbamoyl)benzoic acid** are provided below. These protocols are based on established chemical literature for similar compounds.

Synthesis of 2-(Benzylcarbamoyl)benzoic Acid

The synthesis of **2-(Benzylcarbamoyl)benzoic acid** is typically achieved through the reaction of phthalic anhydride with benzylamine.





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Synthetic pathway for 2-(Benzylcarbamoyl)benzoic acid.

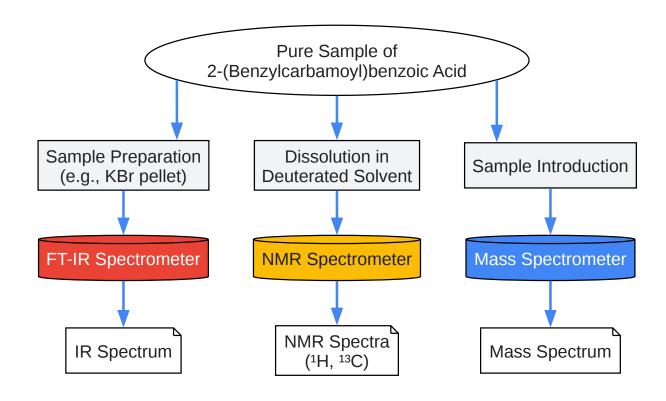
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or chloroform) at room temperature.
- Addition of Benzylamine: Slowly add benzylamine (1 equivalent) to the solution. The reaction
 is typically exothermic, and the temperature may be controlled with an ice bath if necessary.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The
 progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The
 resulting solid is then dissolved in a minimal amount of a suitable solvent and acidified (e.g.,
 with dilute HCl) to precipitate the product.
- Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-(Benzylcarbamoyl)benzoic acid**.

Spectroscopic Analysis Workflow

The following workflow outlines the general steps for acquiring the spectroscopic data presented in this guide.





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General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy Protocol:

- Sample Preparation: A small amount of the dried, pure compound is finely ground with anhydrous potassium bromide (KBr) in an agate mortar.
- Pellet Formation: The mixture is then compressed in a pellet press to form a thin, transparent KBr pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

• Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.







• Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Mass Spectrometry (MS) Protocol:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: The molecules are ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion to generate the mass spectrum.

This guide serves as a foundational resource for professionals working with **2- (Benzylcarbamoyl)benzoic acid**. The provided spectroscopic data and experimental protocols are intended to facilitate further research and application of this compound.

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